Cas no 1207961-54-3 (1-(2-Chloroethyl)-4-fluoro-1H-pyrazole)

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole is a fluorinated pyrazole derivative with a reactive 2-chloroethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and a chloroethyl group enhances its utility in nucleophilic substitution reactions, enabling the construction of more complex heterocyclic frameworks. Its structural features allow for selective functionalization, particularly in the development of biologically active compounds. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications. Researchers value this reagent for its versatility in medicinal chemistry, where it serves as a key precursor for the synthesis of fluorinated analogs with potential therapeutic applications.
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole structure
1207961-54-3 structure
商品名:1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
CAS番号:1207961-54-3
MF:C5H6ClFN2
メガワット:148.565943241119
CID:4826513

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
    • 4-fluoro-1-(2-chloro-ethyl)-1h-pyrazole
    • 1-(2-chloroethyl)-4-fluoropyrazole
    • AK502348
    • インチ: 1S/C5H6ClFN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
    • InChIKey: KCESVJNWWOXNIU-UHFFFAOYSA-N
    • ほほえんだ: ClCCN1C=C(C=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 91
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 17.8

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A049003116-5g
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
1207961-54-3 97%
5g
$2918.52 2023-09-04
Alichem
A049003116-1g
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
1207961-54-3 97%
1g
$1254.24 2023-09-04
Chemenu
CM488782-1g
1-(2-Chloroethyl)-4-fluoro-1H-pyrazole
1207961-54-3 97%
1g
$894 2022-06-14

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole 関連文献

1-(2-Chloroethyl)-4-fluoro-1H-pyrazoleに関する追加情報

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole: A Comprehensive Overview

1-(2-Chloroethyl)-4-fluoro-1H-pyrazole, also known by its CAS registry number CAS No. 1207961-54-3, is a heterocyclic compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring consisting of two adjacent nitrogen atoms and three carbon atoms. The presence of a chloroethyl group and a fluorine atom introduces unique electronic and steric properties, making it an interesting target for both academic and industrial research.

The synthesis of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient pathways, reducing reaction times and improving yields. For instance, the use of transition metal catalysts such as palladium or copper has been reported to facilitate key steps in the synthesis process. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste and energy consumption.

In terms of applications, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole has shown promise in the development of bioactive molecules. Its structure allows for diverse functionalization, enabling it to act as a scaffold for drug discovery. Recent studies have highlighted its potential as an anti-inflammatory agent, where its ability to inhibit specific enzymes involved in inflammatory pathways has been demonstrated in vitro. Furthermore, its fluorine atom contributes to enhanced bioavailability and stability, making it a valuable component in medicinal chemistry.

The electronic properties of this compound are another area of active research. The pyrazole ring's conjugated system facilitates electron delocalization, which can be modulated by the substituents attached to it. The chloroethyl group introduces both electron-withdrawing and steric effects, which can influence the compound's reactivity in various chemical transformations. Recent computational studies have provided deeper insights into these effects, aiding in the design of more efficient synthetic routes and functional derivatives.

From an environmental perspective, understanding the fate and behavior of 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole in different ecosystems is crucial for assessing its potential impact on human health and the environment. While current data suggest that it is not classified as a hazardous substance under standard regulations, ongoing research continues to evaluate its degradation pathways and toxicity profiles.

In conclusion, 1-(2-Chloroethyl)-4-fluoro-1H-pyrazole represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key compound for future innovations in organic chemistry and pharmacology.

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